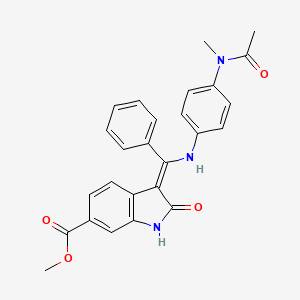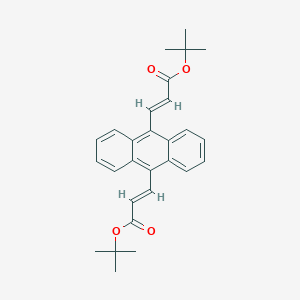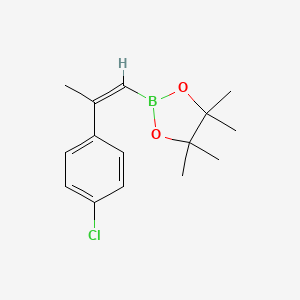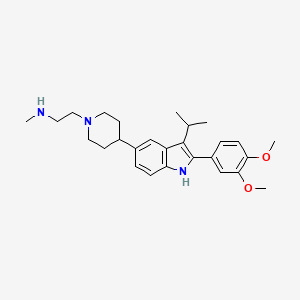
Naph-EA-mal
概要
説明
Naph-EA-mal, also known as Thiol-green 1, is a highly efficient and quick-responding thiol fluorescence probe specifically designed for protein labeling and bioimaging applications . This compound offers a rapid detection method and exhibits ultrafast turn-on fluorescence upon interaction with thiols .
Synthesis Analysis
Naph-EA-mal was designed, synthesized, and evaluated as a novel turn-on type of ultrafast biothiol fluorescent probe . The probe contains a naphthalimide moiety as a fluorophore, a maleimide unit as a thiol acceptor, and 1,2-ethylenediamine as a linker .Molecular Structure Analysis
The molecular structure of Naph-EA-mal consists of a naphthalimide moiety as a fluorophore, a maleimide unit as a thiol acceptor, and 1,2-ethylenediamine as a linker .Chemical Reactions Analysis
Naph-EA-mal displays high selectivity and a fast response toward thiols in aqueous solution . The reaction mechanism of the probe with thiols was confirmed by 1H NMR and HRMS .科学的研究の応用
Fluorescent Probing and Bioimaging
Naph-EA-mal, a novel fluorescent probe, exhibits high selectivity and a rapid response to thiols in aqueous solutions. Its design includes a naphthalimide moiety as a fluorophore and a maleimide unit as a thiol acceptor. This probe has been successfully applied for labeling protein thiols and imaging thiols in living cells. It also quantifies thiol content in cell lysates and determines reversible protein thiol oxidation in fixed cells (Sun et al., 2016).
Environmental Monitoring
Naph-EA-mal plays a role in environmental applications, such as monitoring pollutants. For instance, its related compounds have been studied for the removal of naproxen, a pharmaceutical pollutant, from effluents using thermally activated persulfate (Ghauch et al., 2015). Additionally, naphthalene derivatives have been used in studies to evaluate air contamination and the genotoxic potential of environmental pollutants (Alves et al., 2008).
Therapeutic Research
In therapeutic research, derivatives of naphthalimide, similar to Naph-EA-mal, have been investigated for their potential in cancer treatment. For example, naphthazarin has been studied for its effects on cell cycle arrest and apoptosis in breast cancer cells, highlighting the broader potential of naphthalimide derivatives in medical research (Kim et al., 2015).
Industrial Applications
In industrial applications, naphthalene derivatives have been explored for improving the efficiency of polymer photovoltaic devices. Solvent mixtures, including 1-chloronaphthalene, have been used to prepare polymer films, demonstrating the versatility of naphthalene compounds in technological advancements (Chen et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-butyl-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-3-12-25-21(28)15-6-4-5-14-17(8-7-16(20(14)15)22(25)29)23-11-13-24-18(26)9-10-19(24)27/h4-10,23H,2-3,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDYDLQZILWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCN4C(=O)C=CC4=O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naph-EA-mal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Naph-EA-mal interact with thiols and what are the downstream effects?
A1: Naph-EA-mal interacts with thiols through a specific chemical reaction. The molecule contains a maleimide unit, which acts as a thiol acceptor. When a thiol group (like those found in the amino acid cysteine) encounters the probe, it reacts with the maleimide, breaking the existing double bond and forming a stable thioether bond. []
- Covalent Labeling: The thioether bond formed between Naph-EA-mal and the thiol is covalent, meaning it is a strong and stable bond. This allows the probe to effectively label thiol-containing molecules, such as proteins, enabling their visualization and tracking. []
Q2: What are the applications of Naph-EA-mal in biological research?
A2: Naph-EA-mal's ability to selectively and quickly react with thiols, coupled with its fluorescence turn-on property, makes it a powerful tool for various biological applications, including:
- Protein Labeling: Naph-EA-mal can be used to label proteins containing cysteine residues, enabling researchers to study protein localization, interactions, and dynamics within cells. []
- Bioimaging: The fluorescent nature of Naph-EA-mal allows for the visualization of thiols in living cells, providing insights into cellular processes involving these important molecules. []
- Thiol Quantification: The fluorescence intensity of Naph-EA-mal is directly proportional to the concentration of thiols present. This allows researchers to quantify thiol levels in cell lysates or other biological samples. []
- Redox Status Monitoring: Reversible oxidation of thiols plays a crucial role in cellular redox balance. Naph-EA-mal can help monitor these dynamic changes in thiol oxidation state within cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8236696.png)






![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)
![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)
![2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B8236767.png)


